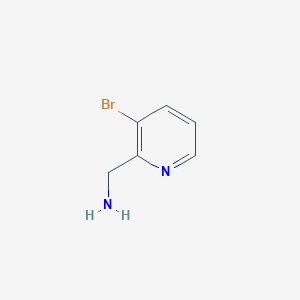

(3-Bromopyridin-2-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLKGQOKUPVXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053053-92-1 | |

| Record name | (3-bromopyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Pyridine Derivatives

Pyridine (B92270) and its derivatives are a cornerstone of organic and medicinal chemistry. wisdomlib.orgnumberanalytics.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and reactivity to molecules. numberanalytics.comalgoreducation.comfiveable.me This structural motif is a common feature in a vast array of biologically active compounds, including numerous pharmaceuticals, agrochemicals, and natural products. wisdomlib.orgnumberanalytics.com

The significance of pyridine derivatives in drug discovery is well-established. numberanalytics.com These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor properties. wisdomlib.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. fiveable.me This versatility makes pyridine a privileged scaffold in the design of new therapeutic agents.

The Research Trajectory of 3 Bromopyridin 2 Yl Methanamine

(3-Bromopyridin-2-YL)methanamine serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring both a nucleophilic amine and a reactive bromine atom, allows for a variety of chemical transformations. This dual reactivity makes it a valuable intermediate in the construction of diverse molecular architectures.

The primary application of this compound in research lies in its role as a precursor for creating libraries of compounds for biological screening. For instance, it has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which have shown potential as inhibitors of mycobacterial ATP synthase, a key target in the development of new treatments for tuberculosis. semanticscholar.org In these syntheses, the methanamine group participates in forming a new ring system, while the bromo-substituent offers a handle for further chemical modifications.

Academic and Industrial Research Objectives

Established Synthetic Pathways to this compound

The preparation of this compound can be achieved through several strategic routes, primarily involving the functionalization of a pre-brominated pyridine ring or the direct bromination of a suitable pyridine precursor.

Reductive Amination Strategies from Brominated Pyridine Precursors

A prevalent method for the synthesis of this compound is the reductive amination of 3-bromo-2-pyridinecarboxaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by its reduction to the corresponding amine.

The reaction typically proceeds by first forming an imine with an ammonia (B1221849) source, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is often preferred as it is a milder reagent, which can selectively reduce the imine in the presence of the starting aldehyde. The reaction is generally carried out in a suitable solvent like methanol (B129727) and may be buffered with an acid, such as acetic acid, to facilitate imine formation. A typical molar ratio for the aldehyde to ammonia is around 1:5 to drive the reaction towards the product, with reported yields of approximately 81%.

| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | pH | Yield |

| 3-bromo-2-pyridinecarboxaldehyde | Ammonia | Sodium Borohydride | Methanol | 6-7 | ~81% |

This table summarizes the typical conditions for the reductive amination of 3-bromo-2-pyridinecarboxaldehyde.

Synthesis via Reduction of 3-Bromopicolinonitrile Derivatives

Another established route to this compound involves the reduction of 3-bromopicolinonitrile. This method offers a direct conversion of the nitrile functional group to an aminomethyl group.

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction, capable of converting the nitrile to the primary amine in good yields. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere.

Alternatively, catalytic hydrogenation can be employed. This method uses a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. While potentially offering a milder reaction pathway, the conditions, including pressure, temperature, and catalyst loading, must be carefully optimized to achieve high conversion and selectivity.

| Nitrile Precursor | Reducing Agent/Catalyst | Solvent |

| 3-Bromopicolinonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF |

| 3-Bromopicolinonitrile | Raney Nickel / H₂ | Methanol or Ethanol (B145695) |

| 3-Bromopicolinonitrile | Palladium on Carbon (Pd/C) / H₂ | Methanol or Ethanol |

This table outlines common reagents and catalysts for the reduction of 3-bromopicolinonitrile.

Bromination Techniques for Pyridine Ring Functionalization

The introduction of a bromine atom at the 3-position of the pyridine ring is a critical step in many synthetic strategies for this compound. Direct bromination of 2-picolylamine (2-(aminomethyl)pyridine) presents a challenge due to the directing effects of the substituents and the potential for multiple bromination products.

A more controlled approach involves the bromination of a pyridine N-oxide derivative. For instance, 3-bromopyridine (B30812) can be oxidized to 3-bromopyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. google.com The N-oxide can then undergo further functionalization at the 2-position.

Recent advancements in selective C-H functionalization have led to methods for the 3-selective halogenation of pyridines via Zincke imine intermediates. This strategy involves a ring-opening, halogenation, and ring-closing sequence, which allows for the introduction of a halogen at the 3-position under mild conditions.

Optimization of Synthetic Processes for Purity and Yield

To ensure the suitability of this compound for its intended applications, optimization of the synthetic process to maximize purity and yield is paramount.

Recrystallization and Chromatographic Purification Protocols

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a commonly employed technique for purifying the final product, often as its hydrochloride salt. A mixture of ethanol and water is a reported solvent system for the recrystallization of this compound dihydrochloride (B599025), leading to a product with a purity of over 98%.

For more challenging separations, chromatographic techniques are utilized. Column chromatography over silica (B1680970) gel is a standard method for the purification of the free base. Additionally, reverse-phase high-performance liquid chromatography (HPLC) can be used to achieve very high purity, which is often necessary for pharmaceutical applications.

| Purification Method | Typical Solvent/Mobile Phase | Achievable Purity |

| Recrystallization (as dihydrochloride salt) | Ethanol/Water | >98% |

| Column Chromatography (free base) | Ethyl acetate (B1210297)/Hexanes gradient | Dependent on impurity profile |

| Reverse-Phase HPLC | Acetonitrile (B52724)/Water with TFA | >99% |

This table details common purification protocols for this compound.

Critical Reaction Parameter Control (e.g., Temperature, Stoichiometry)

The control of critical reaction parameters is essential for maximizing the yield and purity of this compound.

Temperature: Temperature control is particularly important during bromination reactions, which are often exothermic. Maintaining a low temperature, for example between 0–5 °C, can help to minimize the formation of undesired side products and improve the regioselectivity of the bromination.

Stoichiometry: The molar ratio of reactants plays a significant role in the outcome of the synthesis. In reductive amination, using a stoichiometric excess of the reducing agent, such as sodium borohydride, can help to ensure the complete conversion of the intermediate imine to the desired amine, thereby minimizing unreacted intermediates in the final product. Similarly, in the reduction of nitriles, the stoichiometry of the reducing agent must be carefully controlled to achieve complete reduction without affecting other functional groups in the molecule.

Careful monitoring of the reaction progress using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is also crucial to determine the optimal reaction time and ensure the reaction has gone to completion before work-up and purification.

Scalability Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound introduces several challenges and necessitates robust strategies to ensure efficiency, safety, and cost-effectiveness.

Challenges Associated with Reagent Handling and Reaction Control

Scaling up the synthesis of this compound presents significant hurdles, primarily related to the management of hazardous reagents and the control of reaction parameters.

Reagent Management: The synthesis commonly involves bromination, which requires reagents like elemental bromine. Handling bromine on a large scale demands specialized, corrosion-resistant equipment to mitigate safety risks. Similarly, if derivatization involves volatile amines, their high vapor pressure necessitates the use of high-pressure sealed tubes and careful handling to prevent losses and ensure safety. acs.orgnih.gov

Exothermic Reactions: Key synthetic steps, such as the addition of hydrochloric acid to form the dihydrochloride salt, are often highly exothermic. Precise temperature control is critical during these stages to prevent runaway reactions and the decomposition of the product.

Stoichiometric Control: Achieving high purity and yield requires meticulous control over the stoichiometry of reagents, particularly reducing agents like sodium borohydride (NaBH₄), to minimize the presence of unreacted intermediates in the final product.

Strategies for Industrial-Scale Production

To address the challenges of large-scale synthesis, several strategies are employed, focusing on process optimization, purification, and reactor technology.

Process Optimization: Industrial production of related substituted pyridines often relies on established high-yield methods like the Chichibabin synthesis or Bönnemann cyclization, which are known for their scalability. postapplescientific.com For the specific synthesis of this compound, a reductive amination route is often preferred despite higher initial costs because it generates less waste, aligning with green chemistry goals.

Purification Techniques: On an industrial scale, purification is a critical step to achieve the desired product quality. Recrystallization is a common and effective method. For instance, using an ethanol/water (4:1 v/v) solvent system at a controlled temperature of 4°C can purify the dihydrochloride salt effectively while minimizing yield loss to less than 5%.

Reactor and Process Design: The development of a continuous process, rather than batch production, is a key strategy for process intensification. researchgate.net This involves designing and implementing optimized reactor configurations that allow for better control of dosing, heat exchange, and mixing, ultimately leading to a more efficient and safer industrial operation. researchgate.net

Emerging and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for producing aminopyridines, with enzymatic and continuous flow processes showing significant promise.

Enzymatic Amination Utilizing Transaminases

Biocatalysis, particularly using transaminases (ATAs), offers a green alternative for the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde precursor with high stereoselectivity.

This approach has been successfully applied to the synthesis of various aromatic and heterocyclic primary amines. researchgate.net While a specific study on this compound is not widely reported, the synthesis of the closely related 2-(aminomethyl)pyridine has been achieved using a whole-cell biocatalyst system. researchgate.net This system co-expresses a carboxylic acid reductase and an ω-transaminase, achieving high yields (e.g., 93%) in a one-pot procedure. researchgate.net Such biocatalytic methods offer considerable advantages over traditional chemical routes in terms of economic, environmental, and safety impacts. researchgate.net Recent research has demonstrated that enzymatic amination using transaminases can achieve yields as high as 89% with reduced byproducts in related syntheses.

| Enzyme System | Precursor Type | Product Type | Reported Yield | Reference |

| Whole-cell biocatalyst (reductase & transaminase) | Pyridinecarboxylic acid | Aminomethyl pyridine | 93% | researchgate.net |

| Transaminases | Prochiral Ketones | Chiral Amines | 89% |

Continuous Flow Synthesis Techniques

Continuous flow chemistry is an emerging technology that is transforming the synthesis of heterocyclic compounds. bohrium.comnih.gov By conducting reactions in a continuously flowing stream through a microreactor, this technique offers superior heat transfer, enhanced safety when handling toxic reagents, reduced solvent waste, and significantly shorter reaction times compared to traditional batch methods. bohrium.comnih.govresearchgate.net

For the synthesis of this compound, continuous flow can reduce reaction times from 24 hours in a batch process to as little as 45 minutes, dramatically increasing throughput. This "enabling technology" is not only suitable for the synthesis of a wide array of heterocyclic rings but also for their subsequent diversification, making it a powerful tool for creating compound libraries. bohrium.com Fully automated, multi-step continuous flow processes have been developed for the synthesis of highly functionalized related heterocycles like imidazo[1,2-a]pyridines without the need to isolate intermediates. nih.gov

Derivatization from this compound Precursors

The this compound scaffold is a versatile building block, with the bromine atom serving as a key handle for a variety of derivatization reactions, particularly palladium-catalyzed cross-coupling reactions. nih.gov These methods allow for the introduction of a wide range of functional groups, enabling the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids. researchgate.netresearchgate.net This method has been used to synthesize a variety of 2-aryl-substituted pyridine derivatives. researchgate.net While the presence of a basic nitrogen in the pyridine ring can sometimes complicate the reaction, optimized conditions, including ligand-free protocols in aqueous media, have been developed to achieve high yields. acs.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine groups at the 3-position of the pyridine ring. nih.govacs.org By reacting the bromopyridine with primary or secondary amines in the presence of a palladium catalyst, a diverse array of aminopyridine derivatives can be synthesized. acs.org Specialized techniques, such as conducting the reaction in sealed tubes, have been developed to handle volatile amines, expanding the scope of this transformation. acs.orgacs.org

These derivatization reactions are crucial for exploring the structure-activity relationships of molecules based on the this compound core.

Synthesis of Substituted Azetidine (B1206935) Derivatives

Azetidines, a class of four-membered saturated nitrogen-containing heterocycles, are significant structural units in many biologically active compounds, including natural products and synthetic pharmaceuticals. magtech.com.cn Their synthesis can be challenging due to inherent ring strain, but various methods have been developed to construct these valuable motifs. magtech.com.cnresearchgate.net While direct synthesis of an azetidine derivative from this compound is not prominently documented, established synthetic principles allow for its use in creating N-substituted azetidine analogues.

One of the most fundamental strategies for forming the azetidine ring is through intramolecular cyclization via C-N bond formation. magtech.com.cn This typically involves the reaction of a primary amine with a three-carbon chain bearing leaving groups at the 1 and 3 positions. In this context, the primary amine of this compound can act as the key nucleophile.

A plausible synthetic route is outlined in the table below, based on classical nucleophilic substitution reactions. magtech.com.cn

Table 1: Proposed Synthesis of 1-((3-Bromopyridin-2-yl)methyl)azetidine This table is based on established chemical principles for azetidine synthesis.

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

| 1 | This compound, 1,3-Dihalopropane (e.g., 1,3-dibromopropane) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 1-((3-Bromopyridin-2-yl)methyl)azetidine | Intramolecular Nucleophilic Substitution |

This method relies on the initial N-alkylation of the amine with one of the electrophilic centers of the 1,3-dihalopropane, followed by a subsequent intramolecular cyclization where the nitrogen attacks the second electrophilic carbon to close the four-membered ring. The efficiency of such methods has historically been hampered by poor yields and the formation of side products. google.com However, modern advancements focus on optimizing reaction conditions, including the choice of solvent, base, and temperature, to improve yields and simplify product isolation. google.com Other advanced approaches to azetidine synthesis include the ring-opening of epoxides or aziridines and palladium-catalyzed cyclizations, which could also be adapted for use with amine precursors like this compound. magtech.com.cn

Preparation of Functionalized Pyrazolo[1,5-a]pyrimidin-7-amines

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with activities ranging from anticancer to antiviral. nih.govekb.eg These compounds are often synthesized through the condensation of 5-aminopyrazoles with various 1,3-dielectrophilic reagents. A key late-stage functionalization strategy involves the nucleophilic substitution of a leaving group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring.

Recent research has demonstrated the successful synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which show potential as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. nih.govnih.gov In these syntheses, a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate is reacted with a substituted (pyridin-2-yl)methanamine. This methodology is directly applicable to this compound to produce the corresponding brominated analogue. nih.gov

The general reaction involves the nucleophilic aromatic substitution of the chlorine atom at the C7 position of the pyrazolopyrimidine core by the primary amine group of this compound.

Table 2: Synthesis and Characterization of a this compound-derived Pyrazolo[1,5-a]pyrimidine Data derived from analogous syntheses reported in scientific literature. nih.gov

| Parameter | Description |

| Reaction | 7-Chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine reacts with this compound. |

| Product Name | N-((3-Bromopyridin-2-yl)methyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Conditions | Typically heated in a suitable solvent like ethanol or isopropanol, often with a non-nucleophilic base to scavenge HCl. |

| Significance | This reaction creates a diverse library of compounds for structure-activity relationship (SAR) studies, exploring how different substituents on the pyridine ring affect biological activity. nih.govnih.gov |

This synthetic approach allows for the introduction of the (3-bromopyridin-2-yl)methyl moiety, which can be crucial for modulating the compound's physicochemical properties and its binding interactions with biological targets. nih.gov The bromine atom itself offers a site for further synthetic elaboration through cross-coupling reactions, enabling the creation of an even wider array of complex analogues.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the pyridine ring of this compound is a key site for nucleophilic substitution, enabling the introduction of various functional groups and the synthesis of diverse substituted pyridine derivatives.

The carbon-bromine (C-Br) bond in this compound is susceptible to attack by a range of nucleophiles. The electrophilic nature of the carbon atom bonded to the bromine is enhanced by the electron-withdrawing effect of the pyridine ring nitrogen.

Reaction with Amines: The bromine atom can be displaced by primary and secondary amines to form N-substituted diaminopyridine derivatives. These reactions are fundamental in building more complex molecular architectures. For instance, the reaction of 3-halo-2-aminopyridines with various amines, facilitated by palladium catalysts, provides a direct route to N(3)-substituted-2,3-diaminopyridines. nih.govresearchgate.net While the specific substrate is 2-amino-3-bromopyridine, the principle extends to the analogous this compound, where the aminomethyl group remains a spectator.

Reaction with Thiols: Similarly, thiols and thiolate anions can act as nucleophiles, displacing the bromide to form thioethers. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, for example, proceeds via a nucleophilic attack at different centers, showcasing the reactivity of sulfur nucleophiles with halogenated heterocyclic systems. nih.gov This indicates that this compound would likely react with thiols to yield the corresponding (3-(alkylthio)pyridin-2-yl)methanamine or (3-(arylthio)pyridin-2-yl)methanamine derivatives.

Nucleophilic substitution reactions on this compound are a cornerstone for creating a wide array of substituted pyridines. researchgate.net By selecting the appropriate nucleophile, a diverse range of functional groups can be installed at the 3-position of the pyridine ring. For example, reaction with cyanide ions can introduce a nitrile group, while reaction with alkoxides can yield alkoxy derivatives. chemicalbook.com These transformations are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

The rate of nucleophilic aromatic substitution on a pyridine ring is significantly influenced by the position of the halogen leaving group relative to the ring nitrogen. The bond strength of the carbon-halogen bond is a critical factor, with weaker bonds leading to faster reactions. savemyexams.com The C-Br bond is weaker than a C-Cl bond, making bromopyridines generally more reactive in nucleophilic substitutions. savemyexams.com

The position of the bromine atom affects the stability of the Meisenheimer complex, the intermediate formed during the reaction. For halopyridines, the reactivity towards nucleophilic substitution is generally highest when the halogen is at the 2- or 4-position, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. In the case of this compound, the bromine is at the 3-position. While less activated than a 2- or 4-halo substituent, the adjacent aminomethyl group at the 2-position can influence the electronic environment and reactivity profile.

Oxidation and Reduction Pathways of the Nitrogenous Functionality

The this compound molecule contains two nitrogenous functionalities: the pyridine ring nitrogen and the primary amine of the methanamine group. Both can participate in oxidation and reduction reactions, although specific studies on this molecule are not extensively detailed in the provided results. Generally, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The primary amine can undergo oxidation to form imines or other nitrogen-containing functional groups, or it can be involved in reductive amination reactions. The presence of the bromine atom might influence the course of these reactions due to its electronic and steric effects.

Cross-Coupling Reactions and Complex Molecule Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate for such transformations. scielo.bryoutube.com

The bromine atom at the 3-position makes this compound an ideal candidate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. scielo.brresearchgate.net

The Buchwald-Hartwig amination is particularly significant for forming carbon-nitrogen bonds. chemspider.com This reaction allows for the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govamazonaws.com For instance, studies on the Buchwald-Hartwig amination of 3-halo-2-aminopyridines have demonstrated successful C-N bond formation with various amines using catalyst systems like Pd(OAc)₂ with ligands such as RuPhos or BrettPhos. nih.govresearchgate.net These conditions could be adapted for this compound to synthesize more complex amine derivatives.

The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. youtube.com

The table below summarizes typical conditions for Buchwald-Hartwig amination reactions involving bromopyridines, which are applicable to this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd₂(dba)₃] | (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | chemspider.com |

| Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 110 | 40-51 | benthamscience.com |

| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80-110 | ~91 | amazonaws.com |

| Pd-precatalysts | RuPhos, BrettPhos | LiHMDS | Various | RT-100 | Moderate-Good | nih.govresearchgate.net |

This table presents generalized conditions from related reactions and should be considered illustrative for the substrate .

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a vast range of complex molecules for various research applications. researchgate.net

Cyanation Reactions via Palladium Catalysis

The palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of aryl nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials. rsc.orgorganic-chemistry.orgnih.gov This transformation has been the subject of significant research to overcome challenges such as catalyst deactivation by the cyanide source. nih.gov

The cyanation of this compound involves the replacement of the bromine atom with a cyanide group. This reaction is typically carried out using a palladium catalyst, a cyanide source, and a suitable solvent. A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov The choice of cyanide source is also critical, with options ranging from highly toxic salts like potassium cyanide (KCN) to less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgnih.govnih.gov

Mechanistic studies have shown that the catalytic cycle can be poisoned by the cyanide ion, which can bind to and deactivate the palladium catalyst at various stages. nih.gov To mitigate this, strategies such as using encapsulated catalysts or employing specific ligand systems have been developed. For instance, a palladacycle precatalyst has demonstrated high efficiency in the cyanation of various heteroaryl halides. nih.gov

Recent advancements have focused on developing milder and more general reaction conditions. One such method utilizes a palladium catalyst in an aqueous medium, allowing for the cyanation of a broad range of (hetero)aryl halides and triflates at temperatures ranging from room temperature to 40 °C. mit.edu This approach was successfully applied to the double cyanation of a pyrazole (B372694) derivative in the synthesis of the reverse transcriptase inhibitor lersivirine. mit.edu

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features |

| Pd(OAc)₂ / Ligand-Free | K₄[Fe(CN)₆] | DMAC | 120 | High turnover numbers, suitable for large-scale applications. organic-chemistry.org |

| Palladacycle Precatalyst | Zn(CN)₂ | Not specified | Not specified | Effective for a wide range of heteroaryl halides. nih.gov |

| Pd Catalyst / Ligand | Zn(CN)₂ | H₂O/THF | rt - 40 | Mild conditions, broad substrate scope including triflates. mit.edu |

Application in Cascade Reactions for Heterocyclic Architecture

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. This compound and its derivatives are valuable substrates in such reactions for the construction of complex heterocyclic architectures. mdpi.com

One notable application involves a one-pot, three-component cascade reaction to synthesize spirooxindole-pyrrolidine heterocyclic hybrids. mdpi.com In this process, a derivative of this compound, specifically N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, acts as a dipolarophile. This compound undergoes a 1,3-dipolar cycloaddition with an azomethine ylide generated in situ from isatin (B1672199) and an amino acid like L-proline or L-phenylalanine. mdpi.com The use of an ionic liquid, [bmim]Br, serves as both the reaction medium and a catalyst, accelerating the reaction and leading to good to excellent yields of the desired spirocyclic products. mdpi.com

Another example is the multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides to construct highly functionalized 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-one derivatives. rsc.org This reaction proceeds by refluxing the substrates in a suitable solvent like acetonitrile or DMF with a base such as cesium carbonate (Cs₂CO₃), yielding the bipyrimidine products with high regioselectivity. rsc.org

Furthermore, a four-component A³-based cascade reaction has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This reaction utilizes a 1,2-amino alcohol, a 3-oxetanone, formaldehyde, and an alkyne, co-catalyzed by copper(II) bromide (CuBr₂) and trifluoroacetic acid (TFA). mdpi.com The process demonstrates wide substrate scope and excellent chemoselectivity.

Table 2: Examples of Cascade Reactions Involving Pyridine Derivatives

| Reaction Type | Reactants | Catalyst/Medium | Product |

| One-pot three-component | N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, Isatin, L-Proline/L-Phenylalanine | [bmim]Br | Spirooxindole–pyrrolidine heterocyclic hybrids mdpi.com |

| Multi-component | 3-Formylchromones, Ethyl 2-(pyridin-2-yl)acetate derivatives, Amidine hydrochlorides | Cs₂CO₃ / Acetonitrile or DMF | 4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones rsc.org |

| Four-component A³-based | 1,2-Amino alcohol, 3-Oxetanone, Formaldehyde, Alkyne | CuBr₂/TFA | 3-Oxetanone-derived N-propargyl spirooxazolidines mdpi.com |

Cyclization and Ring-Forming Transformations

The inherent structure of this compound and its derivatives makes them suitable precursors for various cyclization and ring-forming reactions, leading to the synthesis of fused heterocyclic systems.

One such transformation is the hetarynic cyclization of N-substituted 3-bromo-2-aminopyridines. researchgate.net These starting materials can be conveniently prepared from 2,3-dibromopyridine. The subsequent cyclization can be induced to form dihydrodipyridopyrazines. researchgate.net The reaction conditions and the nature of the substituent on the amino group can influence the reaction outcome and yield. researchgate.net

Carbonylation Reactions with Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 source in organic synthesis is an area of growing interest due to its abundance, low cost, and non-toxic nature. scilit.comunibo.it Carbonylation reactions using CO₂ offer a sustainable alternative to traditional methods that often rely on toxic reagents like phosgene (B1210022) or carbon monoxide. scilit.com

While specific examples of the direct carbonylation of this compound with CO₂ are not extensively documented in the provided search results, the general principles of palladium-catalyzed carbonylation of aryl bromides with CO₂ are well-established. nih.gov A recently developed method describes the direct carbonylation of aryl bromides using a Pd(dba)₂/DPEPhos catalyst system under mild conditions, yielding a variety of aryl carboxylic acids in moderate to high yields. nih.gov This suggests a potential pathway for the conversion of this compound to its corresponding carboxylic acid derivative.

This compound as a Core Scaffold for Bioactive Molecules

The inherent chemical properties of this compound make it an ideal starting point or intermediate for constructing diverse molecular architectures. Its pyridinylmethylamine portion is frequently utilized in the synthesis of compounds targeting specific biological pathways.

One of the most significant applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds that has shown considerable promise as potent agents against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. nih.gov

In a notable study, this compound was used as a key reagent in the synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. The synthesis involved the reaction of this compound with a 7-chloro-3-(4-fluorophenyl)-5-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine intermediate. This reaction specifically attaches the (3-bromopyridin-2-yl)methyl group to the 7-amino position of the pyrazolo[1,5-a]pyrimidine core, yielding the target compound. nih.gov

The antimycobacterial activity of these pyrazolo[1,5-a]pyrimidine derivatives is attributed to their ability to inhibit a crucial enzyme in M. tb: ATP synthase. nih.gov This enzyme is vital for the bacterium's energy production, and its inhibition effectively halts the growth of the pathogen. Bedaquiline, a diarylquinoline drug that also targets ATP synthase, has validated this enzyme as a critical target for tuberculosis treatment. The pyrazolo[1,5-a]pyrimidines developed using this compound represent a distinct chemical class that acts on this same essential pathway. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of drug candidates. For the pyrazolo[1,5-a]pyrimidine series derived from pyridinylmethanamines, researchers have explored how different substituents on the core structure affect antimycobacterial activity.

These studies have led to the synthesis of a wide range of analogues to identify the key features required for potent inhibition of M. tb. The research that utilized this compound was part of a broader effort to create a library of approximately 70 novel compounds. This extensive synthesis and testing allowed for a comprehensive analysis of the SAR, revealing that specific substitutions on the phenyl rings and the pyridinylmethylamine moiety are critical for achieving high efficacy. nih.gov The inclusion of the bromo-substituted pyridine, provided by the this compound scaffold, is a key part of this systematic exploration to refine the pharmacophore and enhance antitubercular activity. nih.gov

Below is a data table summarizing the key compound synthesized using this compound in this research.

| Compound ID | Starting Reagent | Resulting Compound | Application |

| 71 | This compound | N-((3-bromopyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Anti-mycobacterial agent nih.gov |

Exploring the Medicinal Chemistry Potential of this compound and Its Analogs

The landscape of medicinal chemistry is continually evolving, with researchers focusing on novel molecular scaffolds to address complex diseases. Substituted pyridine derivatives, including compounds related to this compound, represent a significant area of interest due to their versatile chemical properties and potential therapeutic applications. This article delves into the specific applications and strategic use of this structural motif in drug discovery, focusing on its role in antimicrobial and anticancer research, as well as its application in bioisosteric replacement strategies.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the arrangement of protons within the (3-Bromopyridin-2-YL)methanamine molecule. The ¹H NMR spectrum exhibits characteristic signals that correspond to the protons on the pyridine (B92270) ring and the aminomethyl group.

In a typical ¹H NMR spectrum of a related compound, (3-bromopyridin-4-yl)methanamine, the pyridine ring protons appear as distinct doublets at approximately δ 8.69 ppm and δ 7.20 ppm. The aminomethyl group protons (–CH₂–) typically present as a triplet around δ 3.45 ppm, with the amine protons (–NH₂) showing a broad singlet at about δ 1.50 ppm. For this compound, diagnostic signals include a singlet for the pyridine proton at δ 8.2–8.5 ppm and a signal for the CH₂-NH₂ group at δ 3.5–4.0 ppm.

A study involving the synthesis of a derivative of this compound reported the following ¹H NMR data in CDCl₃: a doublet of doublets at δ 8.68 ppm, a singlet at δ 8.38 ppm, a multiplet between δ 8.23–8.16 ppm, and a triplet at δ 8.07 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 8.2 - 8.5 | Singlet |

| CH₂-NH₂ | 3.5 - 4.0 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the connectivity of the pyridine ring and the aminomethyl substituent. For the related compound (3-bromopyridin-4-yl)methanamine, the carbon attached to the bromine (C-3) is observed around δ 150.2 ppm, the carbon adjacent to the aminomethyl group (C-4) at δ 122.4 ppm, and the methylene (B1212753) carbon (–CH₂) at δ 45.8 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to accurately determine the molecular weight of this compound. This technique provides the exact mass of the molecule, which can be used to confirm its molecular formula. The monoisotopic mass of this compound is 185.97926 Da. uni.lu For its hydrochloride salt, the computed molecular weight is approximately 223.50 g/mol . nih.govclearsynth.com

Isotopic Pattern Analysis for Halogen Confirmation

The presence of a bromine atom in this compound is definitively confirmed by the characteristic isotopic pattern observed in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. While a publicly available experimental IR spectrum for this compound is not readily found, its characteristic absorption bands can be predicted based on the vibrational frequencies of its constituent functional groups. These predicted values are invaluable for the initial identification and subsequent structural verification of the compound.

The key functional groups present in this compound and their expected IR absorption regions are detailed below:

N-H Stretching: The primary amine (-NH₂) group is characterized by two distinct stretching vibrations, corresponding to symmetric and asymmetric modes, which are anticipated to appear in the 3400-3250 cm⁻¹ region.

C-H Stretching: The pyridine ring's aromatic C-H stretching vibrations typically manifest as a series of weak to moderately intense bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂) group is expected to produce absorptions in the 2960-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are predicted to give rise to a series of sharp absorption bands of medium to strong intensity in the 1600-1400 cm⁻¹ region.

N-H Bending: The scissoring (bending) vibration of the primary amine group is expected to generate a medium to strong absorption band in the 1650-1580 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond stretching vibration is characteristically found in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹.

It is also noteworthy that a potential impurity, 3-bromopyridine-2-carboxylic acid, could be identified by a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Type of Vibration |

| Primary Amine (-NH₂) | 3400-3250 | N-H Stretch |

| Pyridine Ring | 3100-3000 | Aromatic C-H Stretch |

| Methylene (-CH₂-) | 2960-2850 | Aliphatic C-H Stretch |

| Pyridine Ring | 1600-1400 | C=N and C=C Stretch |

| Primary Amine (-NH₂) | 1650-1580 | N-H Bend (Scissoring) |

| Carbon-Bromine (C-Br) | 600-500 | C-Br Stretch |

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are indispensable for evaluating the purity of this compound and for its separation from unreacted starting materials, by-products, and other impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent methods for this purpose.

Reversed-phase HPLC is a highly effective method for the analysis of this compound, especially its dihydrochloride (B599025) salt. This technique typically employs a nonpolar stationary phase, such as C18, and a polar mobile phase.

The following table outlines a reported HPLC method for the analysis of this compound dihydrochloride.

Table 2: HPLC Conditions for the Analysis of this compound dihydrochloride

| Parameter | Condition |

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | 70:30 Methanol (B129727)/Water + 0.1% Trifluoroacetic Acid (TFA) |

| Retention Time | 6.8 minutes |

This method is suitable for the quantification of the compound's purity and the detection of polar impurities. For the resolution of any diastereomeric byproducts, a chiral HPLC method utilizing a Chiralpak AD-H column with a hexane:isopropanol eluent can be employed.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for identifying volatile impurities within samples of this compound. For example, unreacted 3-bromopyridine (B30812), a potential impurity from the synthetic process, can be detected via GC-MS with a reported retention time of approximately 6.2 minutes.

Given the polar nature of the primary amine and its susceptibility to thermal degradation, derivatization is often a necessary step for successful GC analysis of compounds like this compound. This process modifies the analyte to increase its volatility and thermal stability.

Computational and Theoretical Studies in 3 Bromopyridin 2 Yl Methanamine Research

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical and molecular dynamics simulations are powerful computational techniques that allow researchers to model the intricate behavior of molecules. These methods are instrumental in understanding the structural, electronic, and dynamic properties of (3-Bromopyridin-2-YL)methanamine.

Rationalization of Structure-Activity Relationships

QM and MD simulations provide a framework for understanding how the specific arrangement of atoms in this compound influences its biological activity. The position of the bromine atom at the 3-position of the pyridine (B92270) ring creates distinct electronic effects and steric properties compared to its isomers. Computational models can quantify these effects, helping to rationalize observed structure-activity relationships (SAR).

For instance, studies on analogous bromopyridine derivatives utilize Density Functional Theory (DFT) to investigate electronic properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and ability to participate in charge-transfer interactions, which are often crucial for biological function. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying regions that are likely to engage in electrostatic interactions with biological targets. researchgate.net

MD simulations further contribute by revealing the dynamic behavior of the molecule and its conformational preferences. For example, computational models can predict the preferred orientation (gauche or antiperiplanar) of the aminomethyl group relative to the pyridine ring, which can impact how the molecule fits into a receptor's binding pocket.

Elucidation of Reaction Mechanisms

Theoretical simulations are pivotal in elucidating the mechanisms of chemical reactions involving this compound. This compound can participate in various reactions, including nucleophilic substitution of the bromine atom and coupling reactions to form more complex structures.

QM calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how reactions proceed. For example, simulations can explain the regioselectivity observed in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, where the electronic and steric influence of the bromine and aminomethyl substituents direct the course of the reaction.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. This method is central to understanding the biological role of this compound and its potential as a scaffold in drug discovery.

Identification of Binding Modes and Key Interactions with Biological Targets

Molecular docking studies can identify the most likely binding pose of this compound within a protein's active site. The amine group and the bromine atom are key features that often play crucial roles in these binding interactions. Docking simulations can reveal key interactions, such as hydrogen bonds formed by the aminomethyl group or halogen bonds involving the bromine atom, with specific amino acid residues of the target protein.

In studies of related compounds, docking has been successfully used to assess interactions with target enzymes. researchgate.net The stability of these predicted interactions is often further evaluated using MD simulations, which can confirm the persistence of key hydrogen bonds and hydrophobic contacts over time, providing a more dynamic and realistic view of the ligand-protein complex. researchgate.net

Computer-Aided Drug Design Methodologies

This compound serves as a valuable building block in computer-aided drug design (CADD). spirochem.com CADD methodologies leverage computational power to accelerate the discovery and design of new therapeutic agents. spirochem.com

The process often begins with virtual screening, where large libraries of compounds are computationally docked against a biological target to identify potential hits. Derivatives of this compound can be designed in silico, and their binding affinity and selectivity can be predicted before undertaking costly and time-consuming chemical synthesis. researchgate.netspirochem.com This rational design approach allows medicinal chemists to focus on synthesizing compounds with the highest probability of success, optimizing interactions to improve potency and reduce potential side effects. spirochem.com

Prediction of Reactivity and Selectivity Profiles

Computational models are adept at predicting the chemical reactivity and selectivity of molecules like this compound. The electronic properties derived from QM calculations, such as the HOMO-LUMO energy gap, provide insights into the molecule's kinetic stability and reactivity. researchgate.net

The location of the bromine atom is a key determinant of the compound's reactivity profile. For example, a comparison with its 5-bromo isomer, which has a high similarity score, suggests nearly identical reactivity but potentially different regioselectivity in chemical reactions. Computational analysis of frontier molecular orbitals can explain why certain positions on the pyridine ring are more susceptible to electrophilic or nucleophilic attack, thereby predicting the outcome of various synthetic transformations.

Interactive Table of Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | uni.lu |

| Molecular Weight | 187.04 g/mol | nih.gov |

| Monoisotopic Mass | 185.97926 Da | uni.lu |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 38.9 Ų | nih.gov |

Analysis of Electronic Effects and Steric Hindrance from Substituents

Computational and theoretical studies play a pivotal role in understanding the chemical behavior and reactivity of this compound. These investigations provide valuable insights into the electronic landscape and steric environment of the molecule, which are governed by the interplay of its substituents: the bromine atom and the aminomethyl group on the pyridine ring.

The electronic nature of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This influences its reactivity, making it more susceptible to nucleophilic attack and less to electrophilic substitution compared to benzene. nih.gov The introduction of a bromine atom at the 3-position further modulates this electronic character. Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the pyridine ring. This effect is evident in spectroscopic data of related compounds, where the bromine atom deshields adjacent protons.

Steric hindrance is another critical factor influencing the reactivity and conformation of this compound. The presence of the bromine atom at the 3-position, adjacent to the aminomethyl group at the 2-position, introduces significant steric bulk. This steric clash can influence the molecule's preferred conformation. Computational models of the constitutional isomer, (3-bromopyridin-4-yl)methanamine, suggest that the aminomethyl group adopts a gauche conformation relative to the pyridine ring to minimize steric interactions with the bromine substituent. A similar conformational adjustment would be expected for this compound to alleviate the steric strain between the adjacent bromo and aminomethyl substituents. The increased steric hindrance due to the 3-bromo group can also impact the molecule's reactivity, for example, by reducing the rates of nucleophilic substitution at the pyridine ring.

Computational chemistry also provides tools to quantify the size and shape of molecules, which is a manifestation of their steric properties. One such parameter is the predicted Collision Cross Section (CCS), which is a measure of the molecule's rotational average area. The table below presents predicted CCS values for various adducts of this compound, calculated using computational methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 186.98654 | 128.6 |

| [M+Na]⁺ | 208.96848 | 140.4 |

| [M-H]⁻ | 184.97198 | 133.4 |

| [M+NH₄]⁺ | 204.01308 | 150.3 |

| [M+K]⁺ | 224.94242 | 129.4 |

| [M+H-H₂O]⁺ | 168.97652 | 128.1 |

| [M+HCOO]⁻ | 230.97746 | 150.7 |

| [M+CH₃COO]⁻ | 244.99311 | 180.8 |

| [M+Na-2H]⁻ | 206.95393 | 138.0 |

| [M]⁺ | 185.97871 | 145.2 |

| [M]⁻ | 185.97981 | 145.2 |

| Data sourced from PubChemLite. uni.lu The m/z value represents the mass-to-charge ratio of the adduct. |

These theoretical values provide a quantitative measure of the molecule's size and can be valuable in analytical applications and in understanding its interactions with other molecules. Further detailed computational studies, such as Hirshfeld surface analysis, could provide deeper insights into the intermolecular interactions that govern the crystal packing of this compound, as has been demonstrated for other complex brominated pyridine derivatives. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Sustainable Production

The industrial synthesis of (3-Bromopyridin-2-YL)methanamine has traditionally relied on methods such as the direct bromination of pyridine (B92270) followed by aminomethylation. While effective, these routes are often associated with environmental concerns and the use of hazardous reagents. Emerging research is now focused on developing more sustainable and efficient production methods.

Recent advancements include the exploration of enzymatic amination and flow chemistry. Enzymatic amination utilizes transaminases to catalyze the amination step, a method that has demonstrated high yields (up to 89%) with a significant reduction in byproducts. Continuous flow synthesis offers another green alternative, drastically cutting reaction times from hours to mere minutes, thereby increasing throughput and process safety.

A comparative analysis highlights the shift towards greener chemistry, where newer methods, despite potentially higher initial costs, offer a lower environmental impact.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Relative Cost (USD/kg) | Environmental Impact (E-factor) | Key Advantages |

| Direct Bromination | 420 | 8.7 | Established, lower cost |

| Reductive Amination | 580 | 5.2 | Generates less waste |

| Enzymatic Amination | Higher | Lower | High selectivity, reduced byproducts |

| Continuous Flow | Variable | Lower | Enhanced safety, high throughput |

Data sourced from comparative industrial analysis.

Diversification of Chemical Reactions and Functional Group Transformations

This compound is a versatile building block, largely due to its reactive bromine atom and primary amine group. Future research will likely focus on expanding the repertoire of chemical reactions this compound can undergo. Key areas of exploration include:

Substitution Reactions: The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Coupling Reactions: The compound is a valuable partner in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form more complex molecular architectures. This enables the construction of carbon-carbon and carbon-heteroatom bonds, essential for creating diverse compound libraries.

Oxidation and Reduction: The pyridine ring and the methanamine side chain can undergo oxidation or reduction, altering the electronic properties and three-dimensional structure of the molecule.

Advanced C-N Bond Formation: Methodologies like the Goldberg reaction, which is effective for forming C-N bonds with aminopyridines, could be adapted for derivatives of this compound. mdpi.com This would allow for the synthesis of N-alkylated and N-arylated products with high efficiency. mdpi.com

Broadening the Scope of Medicinal Chemistry Applications

As a key pharmaceutical intermediate, this compound serves as a foundational scaffold for drug discovery. Its structure is present in molecules targeting a range of biological systems. Future research aims to broaden this scope by leveraging the compound's unique chemical features.

The primary amine can act as a hydrogen bond donor and a point for salt formation, while the pyridine ring serves as a bioisostere for other aromatic systems. The bromine atom provides a vector for further chemical modification and can engage in halogen bonding, a type of non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.

Future directions include its use as a core fragment for developing libraries of compounds to screen against novel biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes. Furthermore, the scaffold can be incorporated into more complex molecules, such as coumarin-pyridine hybrids, which have shown promise in developing new antimicrobial and anticancer agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to designing novel derivatives of this compound. AI and machine learning (ML) can accelerate the drug discovery process, reduce costs, and improve the success rate of identifying promising new drug candidates. nih.gov

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual derivatives before they are synthesized.

Generative AI: Generative models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target protein or metabolic stability. nih.gov

High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds derived from the core structure to identify the most promising candidates for further experimental validation. nih.gov

Retrosynthesis Planning: AI-powered tools can devise efficient synthetic routes for novel, computer-designed molecules, bridging the gap between virtual design and laboratory execution. nih.gov

By integrating these computational tools, researchers can more intelligently navigate the vast chemical space and focus resources on compounds with the highest probability of success. mdpi.com

Investigation of Environmental Impact and Biodegradation Potential

As the use of pyridine derivatives expands, understanding their environmental fate becomes crucial. Pyridines can enter the environment through industrial and agricultural activities. researchgate.nettandfonline.com Research indicates that many pyridine compounds are biodegradable, particularly in soil and groundwater under aerobic conditions. tandfonline.comresearchgate.net

The primary mechanism of biodegradation often involves microbial action, where bacteria utilize pyridines as a source of carbon and nitrogen. researchgate.net This process typically begins with hydroxylation of the pyridine ring, an unusual step that incorporates an oxygen atom from water. tandfonline.com Some bacteria, however, may employ novel degradation pathways that involve initial reductive steps without forming hydroxylated intermediates. tandfonline.com For example, a complete degradation pathway in Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring catalyzed by a monooxygenase enzyme, ultimately breaking the compound down to succinic acid. nih.gov

While these general principles apply to the pyridine class, specific data on the environmental persistence and biodegradation pathways of this compound are currently lacking. tandfonline.com Future research must address this gap to ensure the environmental sustainability of its production and use. Key research questions include identifying the specific microbial species capable of its degradation, elucidating the metabolic pathways involved, and assessing the potential for bioaccumulation or the formation of persistent metabolites.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination.

- Catalysts : Add catalytic KI to enhance bromine activation .

- Purity Monitoring : Use HPLC or GC-MS to track intermediates and adjust stoichiometry for >95% yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Spectroscopic Methods :

Q. Crystallography :

- X-ray Diffraction : Use SHELXL for small-molecule refinement to resolve bond angles and confirm stereochemistry .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and packing .

Advanced: How can researchers resolve contradictions in experimental data when synthesizing this compound derivatives?

Answer:

Common Contradictions :

Q. Resolution Strategies :

- Iterative Analysis : Cross-validate results using LC-MS and NMR to identify impurities .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

- Reproducibility Checks : Replicate reactions under inert atmospheres (argon) to exclude moisture/O2 interference .

Advanced: What methodologies are effective for analyzing the chiral purity of this compound derivatives?

Answer:

Chiral Resolution Techniques :

Q. Validation :

- Flack Parameter : Apply X-ray crystallography with SHELXL to determine absolute configuration (η < 0.1 indicates high confidence) .

Advanced: How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Answer:

Computational Workflow :

Docking Studies : Use AutoDock Vina to model interactions with palladium catalysts (e.g., Pd(PPh3)4) in Suzuki-Miyaura reactions .

Reaxys Database : Screen for analogous reactions to estimate activation barriers and optimize ligand ratios .

DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

Q. Case Study :

Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Answer:

Impurity Profile :

Q. Quantification :

- Calibration Curves : Prepare using spiked samples (0.1–5% impurity range) .

- LOQ : 0.05% for DMF via GC-MS .

Advanced: How do researchers design biological activity assays for this compound-based compounds?

Answer:

Assay Design :

Q. ADMET Profiling :

- Microsomal Stability : Incubate with liver microsomes (30 min, 37°C) to calculate t1/2 .

- hERG Binding : Use patch-clamp assays to assess cardiotoxicity risk (IC50 >10 μM preferred) .

Advanced: What strategies mitigate bromine displacement side reactions in downstream derivatization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.